molecular formula C14H14ClFN2O2 B15301392 tert-Butyl (1-chloro-4-fluoroisoquinolin-7-yl)carbamate

tert-Butyl (1-chloro-4-fluoroisoquinolin-7-yl)carbamate

Cat. No.: B15301392
M. Wt: 296.72 g/mol
InChI Key: YGKBVXPSXFVHLY-UHFFFAOYSA-N
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Description

tert-Butyl N-(1-chloro-4-fluoroisoquinolin-7-yl)carbamate: is a synthetic organic compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis as protecting groups for amines due to their stability and ease of removal under mild conditions . This particular compound features a tert-butyl carbamate group attached to a 1-chloro-4-fluoroisoquinoline moiety, making it a valuable intermediate in pharmaceutical and chemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(1-chloro-4-fluoroisoquinolin-7-yl)carbamate typically involves the reaction of 1-chloro-4-fluoroisoquinoline with tert-butyl carbamate in the presence of a suitable base. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature. The base, often triethylamine or sodium hydride, facilitates the nucleophilic attack of the carbamate nitrogen on the isoquinoline ring, leading to the formation of the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing by-products. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl N-(1-chloro-4-fluoroisoquinolin-7-yl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: tert-Butyl N-(1-chloro-4-fluoroisoquinolin-7-yl)carbamate is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. Its stability and reactivity make it a valuable building block in organic synthesis .

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a precursor to bioactive molecules. It is used in the development of novel drugs targeting various diseases, including cancer and infectious diseases .

Industry: The compound finds applications in the production of specialty chemicals and materials. It is used in the synthesis of advanced polymers and coatings with specific properties .

Mechanism of Action

The mechanism of action of tert-butyl N-(1-chloro-4-fluoroisoquinolin-7-yl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic residues in proteins, leading to the inhibition of enzyme activity. The isoquinoline moiety can interact with various receptors and enzymes, modulating their function and leading to therapeutic effects .

Comparison with Similar Compounds

    tert-Butyl N-(4-chlorophenyl)carbamate: Similar structure but with a phenyl ring instead of isoquinoline.

    tert-Butyl N-(4-fluorophenyl)carbamate: Similar structure but with a phenyl ring and a fluorine substituent.

    tert-Butyl N-(1-chloroisoquinolin-7-yl)carbamate: Lacks the fluorine substituent on the isoquinoline ring.

Uniqueness: tert-Butyl N-(1-chloro-4-fluoroisoquinolin-7-yl)carbamate is unique due to the presence of both chloro and fluoro substituents on the isoquinoline ring. This dual substitution pattern imparts distinct chemical and biological properties, making it a valuable compound in research and development .

Properties

Molecular Formula

C14H14ClFN2O2

Molecular Weight

296.72 g/mol

IUPAC Name

tert-butyl N-(1-chloro-4-fluoroisoquinolin-7-yl)carbamate

InChI

InChI=1S/C14H14ClFN2O2/c1-14(2,3)20-13(19)18-8-4-5-9-10(6-8)12(15)17-7-11(9)16/h4-7H,1-3H3,(H,18,19)

InChI Key

YGKBVXPSXFVHLY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC2=C(C=C1)C(=CN=C2Cl)F

Origin of Product

United States

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